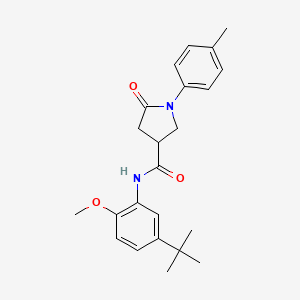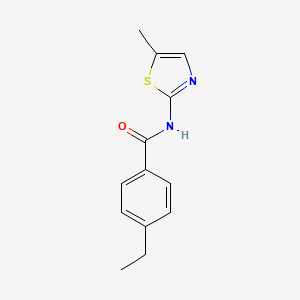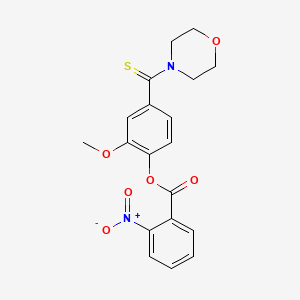![molecular formula C18H19FN2O2 B6117437 N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide](/img/structure/B6117437.png)
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide, also known as DAA-1106, is a novel and potent ligand for the peripheral benzodiazepine receptor (PBR). This compound has attracted significant attention from the scientific community due to its potential applications in various research fields, including neuroscience, cancer biology, and immunology. In
Wirkmechanismus
The mechanism of action of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves the binding to the PBR, which is a transmembrane protein located in the outer mitochondrial membrane. The activation of PBR by this compound leads to the modulation of various cellular processes, including the regulation of mitochondrial function, the modulation of immune response, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in different cell types. In microglia and astrocytes, this compound has been reported to modulate the immune response by regulating the production of cytokines and chemokines. In cancer cells, this compound has been shown to induce apoptosis by regulating the mitochondrial function and activating the caspase cascade. In addition, this compound has been shown to modulate the activity of various enzymes, including the cytochrome P450 enzymes and the monoamine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has several advantages for lab experiments. This compound is highly potent and selective for the PBR, which allows for the specific modulation of cellular processes. In addition, this compound has been shown to be stable and easy to handle, which facilitates its use in various experimental settings. However, this compound also has some limitations, including its potential toxicity and the need for further studies to elucidate its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide. One potential direction is to explore the therapeutic potential of this compound in various diseases, including neurodegenerative disorders, cancer, and autoimmune diseases. Another direction is to investigate the role of the PBR in various cellular processes and the potential use of this compound as a tool to study the PBR function. Finally, further studies are needed to elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to develop more potent and selective ligands for the PBR.
Synthesemethoden
The synthesis method of N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide involves a series of chemical reactions, including the condensation of 4-fluorobenzoic acid with 3-(dimethylamino) propyl chloride, followed by the reaction with 4-aminophenylacetone. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-fluorobenzamide has been widely used in various scientific research fields. In neuroscience, this compound has been shown to bind to the PBR, which is highly expressed in microglia and astrocytes, and modulate the immune response in the central nervous system. In cancer biology, this compound has been reported to induce apoptosis in cancer cells by activating the PBR and regulating the mitochondrial function. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-21(2)17(22)12-5-13-3-10-16(11-4-13)20-18(23)14-6-8-15(19)9-7-14/h3-4,6-11H,5,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOEFDXNFECFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)
![(2-{[4-(1-naphthylmethoxy)benzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6117372.png)

![N'-{[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene}-1-phenylmethanesulfonohydrazide](/img/structure/B6117386.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(2-furyl)ethyl]acetamide](/img/structure/B6117401.png)

![N-(1,4-dioxan-2-ylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117404.png)

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(3-thienyl)propanamide](/img/structure/B6117415.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6117422.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(4-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6117429.png)
methanone](/img/structure/B6117439.png)
![N-ethyl-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B6117444.png)
![2-{[6-chloro-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)imidazo[1,2-a]pyridin-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6117446.png)
